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molecular formula C16H13NO B602394 5-Acetyl-5H-dibenz[b,f]azepine CAS No. 19209-60-0

5-Acetyl-5H-dibenz[b,f]azepine

Cat. No. B602394
M. Wt: 235.29
InChI Key:
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Patent
US04275160

Procedure details

In a 500 ml round bottom flask fitted with a stirrer, dropping funnel and calcium chloride drying tube was placed recrystallized dibenz[b,f]azepine (33.5 g, 0.173 moles), 200 ml of anhydrous benzene and pyridine (13.6 g, 0.173 moles). Acetyl chloride (~12.3 ml) was then added dropwise to the mixture. A white precipitate formed with disappearance of orange color. After 3 to 4 hours of stirring, the reaction mixture was extracted with three 100 ml portions of 10% hydrochloric acid or until the extract remained acidic. The organic phase was washed with 5% Na2CO3 in water, dried over anhydrous magnesium sulfate, filtered and concentrated. Crystallization from a hexane-chloroform mixture afforded 49 g of 5-acetyl-5H-dibenz[b,f]azepine, m.p. ~121°.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[C:22](Cl)(=[O:24])[CH3:23]>C1C=CC=CC=1>[C:22]([N:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH:9]=[CH:10][C:11]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]1=2)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
33.5 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Name
Quantity
13.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 3 to 4 hours of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml round bottom flask fitted with a stirrer
CUSTOM
Type
CUSTOM
Details
A white precipitate formed with disappearance of orange color
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with three 100 ml portions of 10% hydrochloric acid or until the extract
WASH
Type
WASH
Details
The organic phase was washed with 5% Na2CO3 in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization from a hexane-chloroform mixture

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
C(C)(=O)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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